molecular formula C17H18N6O4 B12001767 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12001767
M. Wt: 370.4 g/mol
InChI Key: IINHBSNFEIPXPR-UFWORHAWSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base structure, which is commonly found in many biologically significant molecules, such as nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Purine Base: The initial step involves the synthesis of the purine base, which can be achieved through the condensation of guanine with formic acid under acidic conditions.

    Introduction of the Acetohydrazide Group: The next step involves the reaction of the purine base with hydrazine hydrate to introduce the acetohydrazide group.

    Condensation with Methoxybenzaldehyde: Finally, the compound is formed by condensing the acetohydrazide derivative with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine base, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various substituted acetohydrazide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine base structure makes it a candidate for studying interactions with nucleic acids and enzymes. It can be used in the design of enzyme inhibitors or as a probe for studying DNA and RNA structures.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can intercalate into DNA or RNA, disrupting their normal function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to the presence of the methoxyphenyl group, which can enhance its interactions with biological targets and improve its solubility in organic solvents

Properties

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N6O4/c1-21-15-14(16(25)22(2)17(21)26)23(10-18-15)9-13(24)20-19-8-11-6-4-5-7-12(11)27-3/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-8+

InChI Key

IINHBSNFEIPXPR-UFWORHAWSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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